molecular formula C17H14ClNO3 B2392568 4-(Quinolin-2-ylmethoxy)benzoic acid;hydrochloride CAS No. 2408966-12-9

4-(Quinolin-2-ylmethoxy)benzoic acid;hydrochloride

Cat. No.: B2392568
CAS No.: 2408966-12-9
M. Wt: 315.75
InChI Key: SAKZFSDKPJHAKY-UHFFFAOYSA-N
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Description

4-(Quinolin-2-ylmethoxy)benzoic acid;hydrochloride is a chemical compound that combines the structural features of quinoline and benzoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinolin-2-ylmethoxy)benzoic acid typically involves the reaction of quinoline derivatives with benzoic acid derivatives. One common method is the nucleophilic substitution reaction where quinoline-2-methanol reacts with 4-chlorobenzoic acid under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of 4-(Quinolin-2-ylmethoxy)benzoic acid;hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Quinolin-2-ylmethoxy)benzoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted benzoic acids .

Mechanism of Action

The mechanism of action of 4-(Quinolin-2-ylmethoxy)benzoic acid;hydrochloride involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Quinolin-2-ylmethoxy)benzoic acid;hydrochloride is unique due to its combined structural features of quinoline and benzoic acid, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and potential interactions with biological targets .

Properties

IUPAC Name

4-(quinolin-2-ylmethoxy)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3.ClH/c19-17(20)13-6-9-15(10-7-13)21-11-14-8-5-12-3-1-2-4-16(12)18-14;/h1-10H,11H2,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKZFSDKPJHAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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